(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester
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Overview
Description
5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine: is an organic compound that features a pyrazolo[1,5-a]pyrimidine core with a phenyl group and a boronate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a phenyl-substituted pyrazolo[1,5-a]pyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety.
Reduction: Reduction reactions can also occur, especially at the pyrazolo[1,5-a]pyrimidine core.
Substitution: The phenyl group and the boronate ester can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology:
- Potential applications in the development of bioactive molecules.
- Used in the synthesis of compounds with biological activity.
Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May serve as a precursor for the synthesis of therapeutic agents.
Industry:
- Utilized in the production of advanced materials.
- Employed in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism by which 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In organic synthesis, the boronate ester group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. In medicinal chemistry, the compound may interact with biological targets through its pyrazolo[1,5-a]pyrimidine core, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronate ester used in similar synthetic applications.
Phenylboronic acid: Another boronic acid derivative with applications in organic synthesis.
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness: 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of its pyrazolo[1,5-a]pyrimidine core and boronate ester group, which provides a versatile platform for various chemical transformations and potential biological activities .
Properties
Molecular Formula |
C18H20BN3O2 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20BN3O2/c1-17(2)18(3,4)24-19(23-17)14-12-20-22-11-10-15(21-16(14)22)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
IPCGGROQVGECSM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3N=C(C=CN3N=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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